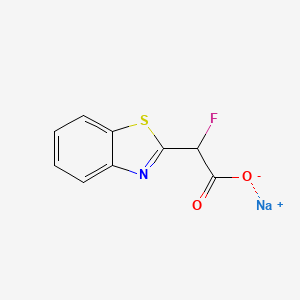
2-(2,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide-based drugs and has been shown to exhibit a wide range of biological activities.
Scientific Research Applications
Analytical Detection and Biotransformation Studies
Analytical Detection Techniques : Research on similar compounds has focused on developing high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) methods for the detection and quantification in biological samples. For instance, Poklis et al. (2014) developed an HPLC-MS/MS method for identifying and quantifying 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), showcasing the compound's analytical detectability in severe intoxication cases (Poklis, J., Nanco, C. R., Troendle, M., Wolf, C., & Poklis, A., 2014).
Biotransformation Studies : Investigations into the metabolism of similar substances can provide insights into their biotransformation and detectability in urine, facilitating the understanding of their pharmacokinetics and toxicology. Wink et al. (2014) explored the metabolites of 2,5-dimethoxy-4-propylphenethylamine (2C-P), highlighting the pathways involved in its metabolism and its detectability in clinical or forensic cases (Wink, C. S. D., Meyer, M., Braun, T., Turcant, A., & Maurer, H., 2014).
Chemical Synthesis and Biological Evaluation
Synthesis of Novel Compounds : The design and synthesis of new chemical entities with potential biological activities is a significant area of research. For example, Ghorab et al. (2017) synthesized a series of derivatives carrying a biologically active sulfonamide moiety and evaluated their antimicrobial activity, demonstrating the potential for novel therapeutic agents (Ghorab, M., Soliman, A. M., Alsaid, M., & Askar, A., 2017).
Biological Activity Assessment : Research often explores the biological activities of synthesized compounds, including their potential as enzyme inhibitors or activators. Akıncıoğlu et al. (2017) synthesized β-benzylphenethylamines and their sulfamide derivatives, evaluating their inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting applications in treating conditions like Alzheimer's disease (Akıncıoğlu, A., Kocaman, E., Akıncıoğlu, H., Salmas, R. E., Durdağı, S., Gülçin, İ., Supuran, C., & Göksu, S., 2017).
properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-11-4-5-12(2)16(10-11)23-13(3)17(20)19-14-6-8-15(9-7-14)24(18,21)22/h4-10,13H,1-3H3,(H,19,20)(H2,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLXSDFRBAZGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

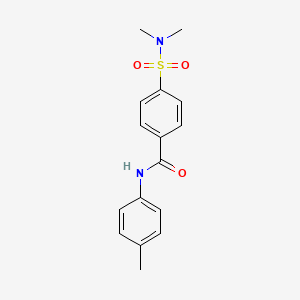
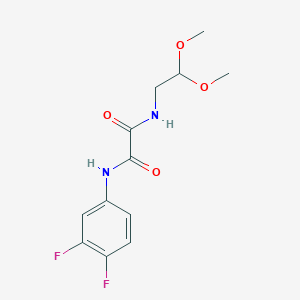
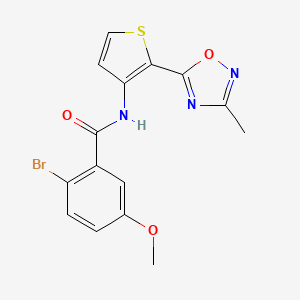

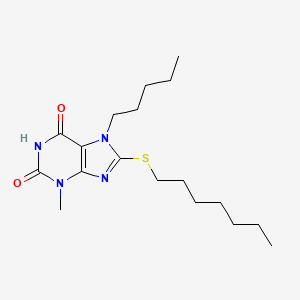
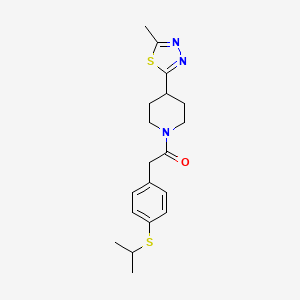
![4-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2560042.png)
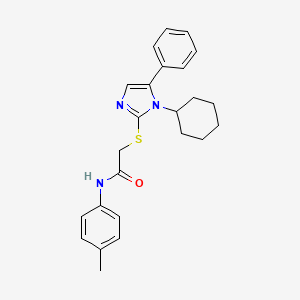
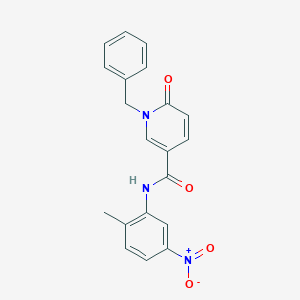
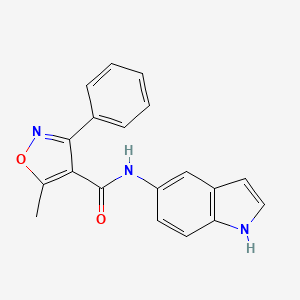
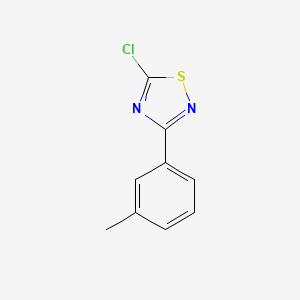
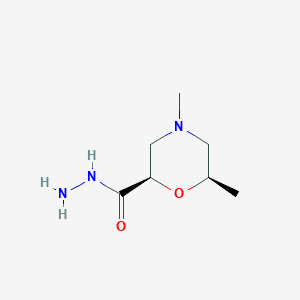
![Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate](/img/structure/B2560051.png)
